2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol
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Overview
Description
2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-methylbenzyl)oxy]phenol is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with an amino group and a chlorophenyl group, as well as a phenol ring substituted with a methylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-methylbenzyl)oxy]phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the amino and chlorophenyl groups. The phenol ring is then synthesized separately and coupled with the pyrimidine ring through an ether linkage.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions: The amino and chlorophenyl groups are introduced through nucleophilic substitution reactions.
Phenol Ring Synthesis: The phenol ring is synthesized separately, often starting from a benzene derivative, and the methylbenzyl group is introduced through Friedel-Crafts alkylation.
Coupling Reaction: The final step involves coupling the phenol ring with the pyrimidine ring through an ether linkage, typically using a Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Coupling Reactions: Larger, more complex molecules with extended conjugation.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-methylbenzyl)oxy]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets. The amino and chlorophenyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, stabilizing the compound within the target site. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-amino-5-(4-chlorophenyl)-1,3,4-triazole
Uniqueness
Compared to these similar compounds, 2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-methylbenzyl)oxy]phenol has a unique combination of functional groups and structural features. The presence of both a pyrimidine ring and a phenol ring, along with the specific substitutions, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20ClN3O2 |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-2-4-16(5-3-15)14-30-19-10-11-20(22(29)12-19)23-21(13-27-24(26)28-23)17-6-8-18(25)9-7-17/h2-13,29H,14H2,1H3,(H2,26,27,28) |
InChI Key |
UUAZYHNSNQMGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O |
Origin of Product |
United States |
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